(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
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Overview
Description
(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone ring, a benzylidene group, and a benzoic acid moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring.
Benzylidene Group Addition: The thiazolidinone intermediate is then reacted with benzaldehyde under basic conditions to introduce the benzylidene group.
Acetamido Group Introduction: The resulting compound is further reacted with an acylating agent to introduce the acetamido group.
Benzoic Acid Attachment: Finally, the benzoic acid moiety is attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The thiazolidinone ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising therapeutic agent.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid involves its interaction with molecular targets such as enzymes. The thiazolidinone ring can form covalent bonds with active site residues, inhibiting enzyme activity. The benzylidene group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and overall structure.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Benzoic Acid Derivatives: Compounds with the benzoic acid moiety but different functional groups attached.
Uniqueness
(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is unique due to its combination of a thiazolidinone ring, benzylidene group, and benzoic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c22-16(20-14-8-4-7-13(10-14)18(24)25)11-21-17(23)15(27-19(21)26)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLTKLITCXIIU-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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